Cas no 77-42-9 (2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-)

2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)- structure
77-42-9 structure
Product Name:2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-
Numero CAS:77-42-9
MF:C15H24O
MW:220.350464820862
CID:566500
Update Time:2025-04-19

2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-
    • (Z)-2-methyl-5-[(1R,2S,4S)-2-methyl-3-methylene-norbornan-2-yl]pe nt-2-en-1-ol
    • (Z)-β-Santalol
    • [1S-[1alpha,2alpha(Z),4alpha]]-2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol
    • &#946
    • (2Z)-2-Methyl-5-((1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol
    • (Z)-&#946
    • -(Z)-Santalol
    • [1S-[1α,2α(Z),4α]]-2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1
    • 2-Penten-1-ol, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-, [1S-[1α,2α(Z),4α]]-
    • Beta-santalol
    • -Santalol
    • -Santalol (Z)
    • 2-Penten-1-ol,2-methyl-5-(2-methyl-3-methylene-2-norbornyl)- (7CI,8CI)
    • 2-Penten-1-ol,2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-, [1S-[1a,2a(Z),4a]]-
    • b-Santalol (6CI)
    • (-)-(Z)-b-Santalol
    • (-)-b-Santalol
    • Santalol b
    • cis-b-Santalol
    • 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol
    • beta-Santalenol
    • (1S-(1alpha,2alpha(Z),4alpha))-2-Methyl-5-(2-methyl-3-methylenebicyclo(2.2.1)hept-2-yl)-2-penten-1-ol
    • Inchi: 1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3
    • Chiave InChI: OJYKYCDSGQGTRJ-UHFFFAOYSA-N
    • Sorrisi: OCC(C)=CCCC1(C2CCC(C2)C1=C)C

Proprietà calcolate

  • Massa esatta: 220.183
  • Massa monoisotopica: 220.183
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 315
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • XLogP3: 4.07

Proprietà sperimentali

  • Densità: d2525 0.9717
  • Punto di ebollizione: bp17 177-178°
  • Punto di infiammabilità: 116.3°C
  • Indice di rifrazione: nD25 1.5100
  • PSA: 20.23000
  • LogP: 3.69760
  • Rotazione specifica: a5461 -87.1°
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.